Regioisomeric Differentiation: 1,2,4- vs. 1,3,4-Oxadiazole Lipophilicity
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer displays approximately one log unit higher lipophilicity (log D) than its 1,3,4 counterpart in virtually all cases. This corresponds to a roughly 10-fold difference in partition coefficient. The 1,3,4-isomer was also favored for metabolic stability, hERG inhibition profile, and aqueous solubility [1]. For procurement decisions, selecting the 1,2,4-regioisomer (as present in this compound) is warranted when the project requires higher membrane permeability and target engagement in lipophilic binding pockets.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer: ~1 log unit higher than 1,3,4 matched pair |
| Comparator Or Baseline | 1,3,4-oxadiazole matched molecular pair |
| Quantified Difference | Approximately 10-fold (1 log unit) higher lipophilicity for 1,2,4-oxadiazole |
| Conditions | AstraZeneca compound collection; systematic matched-pair analysis (Boström et al., 2012) |
Why This Matters
This regioisomer-level lipophilicity difference directly impacts membrane permeability, oral absorption, and target engagement profiles, making the 1,2,4-oxadiazole scaffold the better choice for programs requiring enhanced passive diffusion.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
